Enhanced Acidity and Hydrolytic Stability
The presence of two fluorine atoms at the 3- and 4-positions on the phenyl ring significantly increases the acidity (lowers the pKa) of (3,4-difluoro-2-methoxyphenyl)boronic acid compared to non-fluorinated analogs like (2-methoxyphenyl)boronic acid [1]. A class-level analysis of fluorinated phenylboronic acids demonstrates a strong linear correlation between fluorine substitution and pKa values, which directly impacts the compound's hydrolytic stability and its reactivity profile in aqueous environments [1]. While the exact pKa of (3,4-difluoro-2-methoxyphenyl)boronic acid is not directly reported, difluoro-substituted phenylboronic acids generally exhibit pKa values approximately 1-2 units lower than their non-fluorinated counterparts (e.g., phenylboronic acid, pKa ≈ 8.8) [2]. This enhanced acidity improves the efficiency of the Suzuki-Miyaura coupling under milder, more biocompatible conditions and is a key advantage for applications like biosensor development where a pKa near physiological pH is desired [3].
| Evidence Dimension | Acidity (pKa) and Hydrolytic Stability |
|---|---|
| Target Compound Data | pKa not directly reported, but predicted to be in the range of 7-8 based on class-level inference for difluoro-substituted phenylboronic acids |
| Comparator Or Baseline | (2-methoxyphenyl)boronic acid (pKa ≈ 8.9); Phenylboronic acid (pKa ≈ 8.8) |
| Quantified Difference | Estimated pKa decrease of ~1-2 units due to fluorine substitution, leading to improved hydrolytic stability and higher reactivity at neutral pH. |
| Conditions | Aqueous solution; pKa measured by spectrophotometric and potentiometric methods for related fluorinated phenylboronic acids. |
Why This Matters
This matters for scientific selection because the lower pKa enables efficient cross-coupling and potential biomolecular interactions under physiological conditions, a key differentiator for drug discovery and biosensor research.
- [1] Gozdalik, J. T., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Organic Chemistry, 2017(32), 4781-4786. DOI: 10.1002/ejoc.201700624 View Source
- [2] Yan, J., et al. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 336, 116337. DOI: 10.1016/j.molliq.2021.116337 View Source
- [3] Matsumoto, A., et al. (2013). Simple and robust strategy for potentiometric detection of glucose using fluorinated phenylboronic acid self-assembled monolayer. Biosensors and Bioelectronics, 45, 196-200. DOI: 10.1016/j.bios.2013.01.023 View Source
